5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrole ring, a piperidine ring, and an oxadiazole ring. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at various sites, potentially modifying the oxadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.
Medicine
Medicinal chemistry applications include exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole depends on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole
- 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-triazole
Uniqueness
The uniqueness of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole lies in its specific ring structure and the presence of multiple heteroatoms, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H18N4O |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
5-(1-methylpyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18N4O/c1-17-8-2-3-11(17)13-15-12(16-18-13)9-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,9H2,1H3 |
InChI Key |
YXKFFFZOFFWBLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NC(=NO2)CC3CCNCC3 |
Origin of Product |
United States |
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